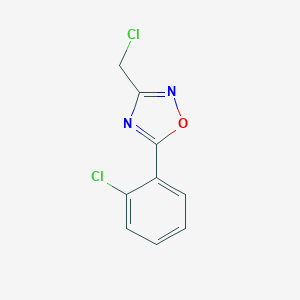
3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole and related compounds typically involves the reaction of acyl chlorides with amidoximes. An alternative approach involves ultrasound-promoted synthesis, which yields better results in terms of reaction times and product yields (Bretanha et al., 2011). Another method involves the use of microwave irradiation, which offers advantages such as higher yields and faster reaction rates (Zheng, 2004).
Molecular Structure Analysis
The molecular structure of 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole is characterized by the presence of an oxadiazole ring, often substituted with various groups. This configuration contributes to the compound's stability and reactivity. For example, the molecular structure of a closely related compound, 5-(2-Chlorophenyl)-3-(2H-chromen-3-yl)-1,2,4-oxadiazole, has been studied, revealing significant hydrogen bonding and π–π stacking interactions (Baral et al., 2018).
Chemical Reactions and Properties
Chemical properties of 1,2,4-oxadiazoles, including 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole, are influenced by the oxadiazole ring. This ring structure can participate in various chemical reactions, such as acylation and reactions with N- and S-nucleophilic reagents, leading to the formation of diverse derivatives (Stepanov et al., 2019).
Physical Properties Analysis
The physical properties of 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazoles, such as melting points and solubility, can be determined experimentally. Compounds in this class often exhibit distinct absorption and emission spectra, contributing to their potential applications in materials science (Tong, 2011).
Chemical Properties Analysis
The chemical properties of 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazoles include their reactivity with various chemical reagents, stability under different conditions, and potential as intermediates in synthesis. Their chemical behavior is often influenced by the presence of the oxadiazole ring and the substituted groups (Simurova et al., 2020).
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties :
- Wang et al. (2007) synthesized a compound related to 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole and studied its crystal structure, revealing that the benzene and oxadiazole rings are coplanar due to the extended aromatic system. This suggests potential applications in materials science where molecular alignment is crucial (Wang et al., 2007).
Ring Transformations in Heterocycles :
- El-Abadelah et al. (1991) reported on the transformation of 4-amino-Δ2-1,2,4-oxadiazolines into 1,3,4-oxadiazoles, which suggests a method for producing different derivatives of 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole for varied applications in chemical synthesis (El-Abadelah et al., 1991).
Synthesis of New Heterocyclic Compounds :
- Abbas et al. (2017) focused on synthesizing new heterocyclic compounds based on 1,3,4-oxadiazole, demonstrating the chemical versatility and potential for creating novel compounds for research and industrial applications (Abbas et al., 2017).
Potential as Fungicidal Agents :
- Goswami et al. (1984) synthesized derivatives of 1,3,4-oxadiazole and tested them for fungicidal properties, indicating possible applications in agriculture or pharmaceuticals (Goswami et al., 1984).
Molecular Structure Analysis :
- Lutskii et al. (1970) calculated the molecular diagrams of 1,3,4-oxadiazole derivatives, contributing to the understanding of their molecular structure, which is critical for their application in molecular engineering and materials science (Lutskii et al., 1970).
Synthesis of Pharmaceutically Relevant Compounds :
- Stepanov et al. (2019) explored the chemical properties of a compound related to 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole, which could be a synthon for the synthesis of 1,2,5-oxadiazole derivatives, implying its use in pharmaceutical synthesis (Stepanov et al., 2019).
Photochemical Studies :
- Buscemi et al. (1988) investigated the photochemical behavior of some 1,2,4-oxadiazole derivatives, which could lead to applications in photochemistry and material sciences (Buscemi et al., 1988).
Antimalarial Potential :
- Hutt et al. (1970) synthesized 2-phenyl-5-(trichloromethyl)-1,3,4-oxadiazoles, a new class of antimalarial substances, demonstrating the potential medical applications of 1,3,4-oxadiazole derivatives (Hutt et al., 1970).
Eigenschaften
IUPAC Name |
3-(chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-5-8-12-9(14-13-8)6-3-1-2-4-7(6)11/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRIXIFYINOGIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585515 |
Source


|
| Record name | 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |
CAS RN |
110704-33-1 |
Source


|
| Record name | 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110704-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


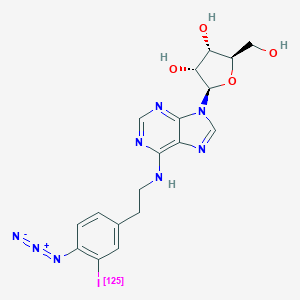

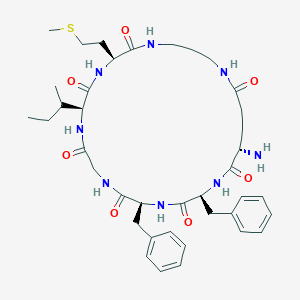

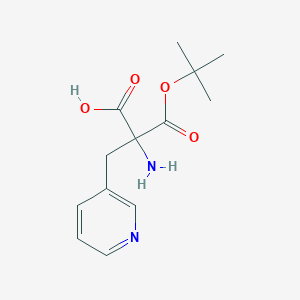
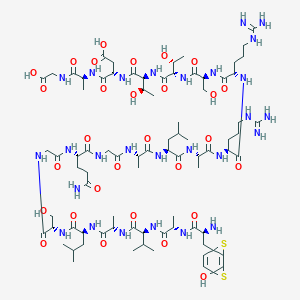
![5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B8790.png)
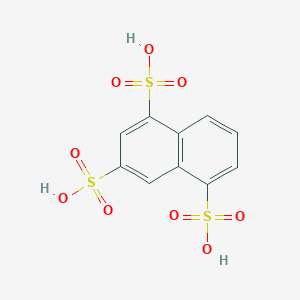
![2-Ethynyl-1-azabicyclo[2.2.2]octane](/img/structure/B8800.png)
![(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one](/img/structure/B8801.png)
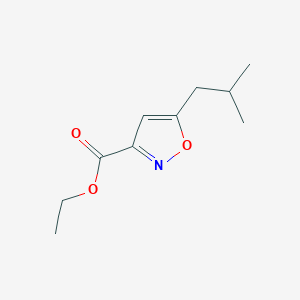
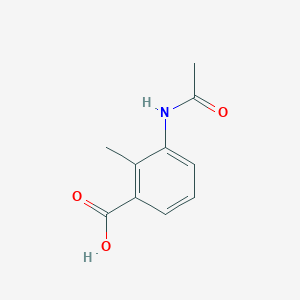
![Thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B8807.png)